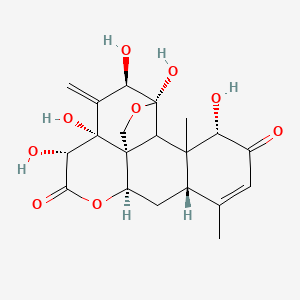
pasakbumin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pasakbumin A involves the extraction of the compound from the roots of Eurycoma longifolia. The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from Eurycoma longifolia. The process involves harvesting the roots, drying, and grinding them into a fine powder. The powder is then subjected to solvent extraction, usually with ethanol or methanol, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Pasakbumin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Chemistry: It is used as a model compound for studying chemical reactions and mechanisms.
Biology: Pasakbumin A has shown significant antibacterial activity, particularly against Mycobacterium tuberculosis, making it a potential candidate for developing new antibacterial agents
Medicine: The compound has been investigated for its potential use in treating tuberculosis and other infectious diseases. .
Industry: this compound is used in the pharmaceutical industry for developing new drugs and therapeutic agents
Mechanism of Action
Pasakbumin A exerts its effects by enhancing autophagy and the production of antibacterial mediators in macrophages. The compound activates the ERK1/2-mediated signaling pathway, which leads to increased autophagy and the production of tumor necrosis factor-alpha (TNF-α) via the ERK1/2- and NF-κB-mediated signaling pathways . This mechanism helps control the growth of Mycobacterium tuberculosis and protects host cells from infection-induced death .
Comparison with Similar Compounds
Pasakbumin A is unique in its ability to enhance autophagy and the production of antibacterial mediators. Similar compounds include:
Eurycomanone: Another bioactive compound from Eurycoma longifolia with potential therapeutic properties.
Quassinoids: A group of compounds with similar structures and biological activities, including antimalarial and anticancer properties
Properties
Molecular Formula |
C20H24O9 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(1R,4R,5R,7R,8R,11R,13S,17S,18S)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione |
InChI |
InChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3/t9-,11+,12+,13+,14-,16?,17+,18+,19-,20-/m0/s1 |
InChI Key |
UCUWZJWAQQRCOR-OBGPGNDFSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45C2[C@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















